molecular formula C21H23N3O6 B14956224 N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14956224
M. Wt: 413.4 g/mol
InChI Key: BIBBRRXONJRJAT-UHFFFAOYSA-N
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Description

This compound belongs to the phthalazine-acetamide family, characterized by a 7,8-dimethoxy-substituted phthalazinone core linked via an acetamide bridge to a 3,4-dimethoxybenzyl group. Its molecular formula is C₂₃H₂₄N₄O₅ (MW: 436.47 g/mol), with one H-bond donor and five H-bond acceptors . The dimethoxy groups on both the benzyl and phthalazinone moieties likely enhance solubility and modulate interactions with biological targets, such as kinases or receptors.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H23N3O6/c1-27-15-7-5-13(9-17(15)29-3)10-22-18(25)12-24-21(26)19-14(11-23-24)6-8-16(28-2)20(19)30-4/h5-9,11H,10,12H2,1-4H3,(H,22,25)

InChI Key

BIBBRRXONJRJAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Substituents (Phthalazinone/Benzyl) Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Structural Features
Target Compound 7,8-dimethoxy; 3,4-dimethoxybenzyl 436.47 1 / 5 Dual methoxy groups enhance polarity
N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide (CAS: 866153-80-2) 4-phenyl; 4-chlorobenzyl 403.90 1 / 3 Chloro substituent increases lipophilicity
2-(4-Benzyl-1-oxophthalazin-2-yl)-N-(2-(butylamino)-2-oxoethyl)acetamide (10c) 4-benzyl; butylamino ~430 (calculated) 2 / 4 Alkylamino side chain improves EGFR binding
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(5-methoxyindol-3-yl)ethyl]acetamide 7,8-dimethoxy; indole-ethyl 436.47 1 / 5 Indole moiety may confer unique π-π interactions

Key Observations :

  • Methoxy vs.
  • Side Chain Diversity: Compound 10c’s butylamino side chain (vs. dimethoxybenzyl in the target) highlights the role of flexible alkyl chains in optimizing kinase inhibition .
  • Hybrid Structures: The indole-ethyl analog () merges phthalazinone with indole, a privileged scaffold in drug discovery, suggesting broader target versatility .

Challenges and Limitations

  • Lack of Direct Data : Most evidence focuses on synthesis and structural analysis; biological data for the target compound are inferred from analogs.
  • Substituent Effects : The trade-off between methoxy-induced polarity (improved solubility) and reduced membrane permeability requires further study.
  • Synthetic Complexity : Multi-step routes (e.g., azide coupling in ) may limit scalability compared to simpler amidation methods .

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